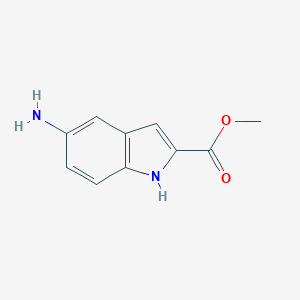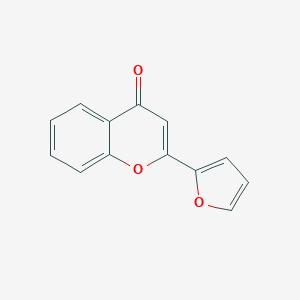
2-(Furan-2-yl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
2-(Furan-2-yl)chromen-4-one has been extensively studied for its various biological activities. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)chromen-4-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and reducing the expression of oncogenes. It may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. It may exert its anti-microbial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Effets Biochimiques Et Physiologiques
2-(Furan-2-yl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to modulate the levels of various signaling molecules, including MAPKs and PI3K/Akt. Additionally, it has been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Furan-2-yl)chromen-4-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, it has been extensively studied, and its various biological activities have been well-documented. However, one of the limitations of using 2-(Furan-2-yl)chromen-4-one is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(Furan-2-yl)chromen-4-one. One direction is to further elucidate its mechanism of action, particularly with regards to its anti-cancer effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, future research could focus on optimizing the synthesis and purification methods of the compound to increase its yield and purity.
Méthodes De Synthèse
2-(Furan-2-yl)chromen-4-one can be synthesized from the root extracts of the kava plant. The process involves the extraction of the kava roots using solvents such as ethanol or methanol, followed by the isolation and purification of the compound using various chromatographic techniques. The purity and yield of the compound can be increased by optimizing the extraction and purification methods.
Propriétés
Numéro CAS |
3034-14-8 |
|---|---|
Nom du produit |
2-(Furan-2-yl)chromen-4-one |
Formule moléculaire |
C13H8O3 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
2-(furan-2-yl)chromen-4-one |
InChI |
InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H |
Clé InChI |
BAYZQQMFPJBSGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
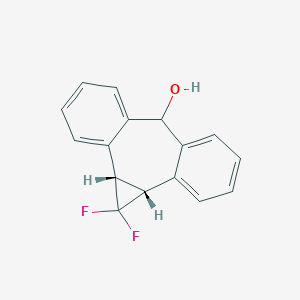
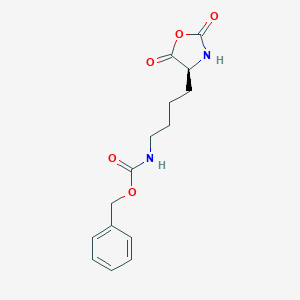
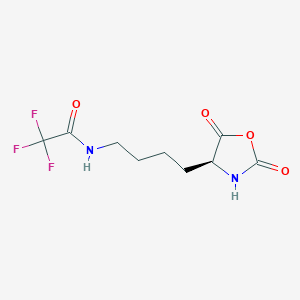
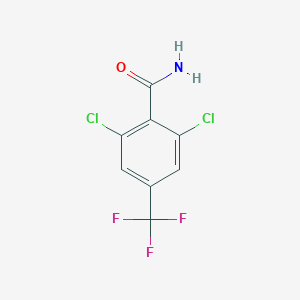
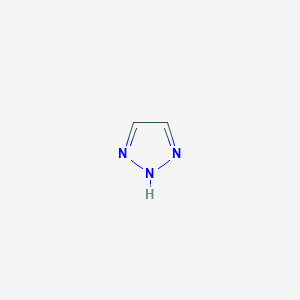
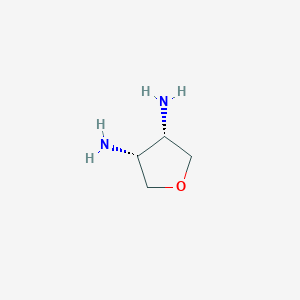
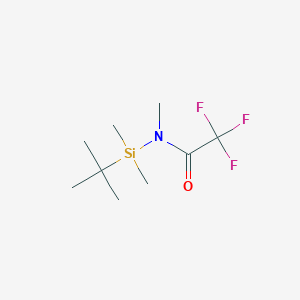
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
